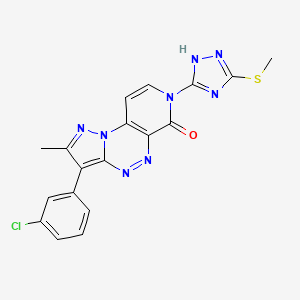
C18H13ClN8OS
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound with the molecular formula C18H13ClN8OS is a complex organic molecule that contains carbon, hydrogen, chlorine, nitrogen, oxygen, and sulfur atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of C18H13ClN8OS typically involves multiple steps, including the formation of intermediate compounds that are subsequently reacted to form the final product. The specific synthetic routes and reaction conditions can vary, but common methods include:
Condensation Reactions: These reactions involve the combination of smaller molecules to form a larger molecule with the elimination of a small molecule such as water.
Substitution Reactions: These reactions involve the replacement of one atom or group of atoms in a molecule with another atom or group of atoms.
Cyclization Reactions: These reactions involve the formation of a ring structure from a linear molecule.
Industrial Production Methods
Industrial production of This compound often involves large-scale chemical processes that are optimized for efficiency and yield. These methods may include:
Batch Processing: This method involves the production of the compound in discrete batches, with each batch undergoing the same series of reactions.
Continuous Processing: This method involves the continuous flow of reactants through a series of reactors, allowing for the constant production of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
C18H13ClN8OS: can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the loss of electrons from the compound, often resulting in the formation of new functional groups.
Reduction: This reaction involves the gain of electrons by the compound, often resulting in the removal of oxygen or the addition of hydrogen.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Such as palladium on carbon or platinum.
Major Products
The major products formed from these reactions can vary depending on the specific reaction conditions, but common products include:
Oxidized Derivatives: Compounds that contain additional oxygen atoms.
Reduced Derivatives: Compounds that contain fewer oxygen atoms or more hydrogen atoms.
Substituted Derivatives: Compounds that contain different atoms or groups of atoms in place of the original atoms or groups.
Wissenschaftliche Forschungsanwendungen
C18H13ClN8OS: has a wide range of scientific research applications, including:
Chemistry: Used as a reagent or intermediate in the synthesis of other compounds.
Biology: Studied for its potential effects on biological systems, including its interactions with proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic effects, including its ability to modulate biological pathways and its potential as a drug candidate.
Industry: Used in the production of various industrial products, including polymers, coatings, and adhesives.
Wirkmechanismus
The mechanism by which C18H13ClN8OS exerts its effects involves its interactions with specific molecular targets and pathways. These interactions can include:
Binding to Proteins: The compound may bind to specific proteins, altering their function and activity.
Modulation of Enzymes: The compound may inhibit or activate specific enzymes, affecting the biochemical pathways in which these enzymes are involved.
Interaction with Nucleic Acids: The compound may interact with DNA or RNA, affecting gene expression and cellular function.
Vergleich Mit ähnlichen Verbindungen
C18H13ClN8OS: can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include:
C18H13ClN8O: A compound with a similar structure but lacking the sulfur atom.
C18H13ClN8S: A compound with a similar structure but lacking the oxygen atom.
C18H13ClN8: A compound with a similar structure but lacking both the oxygen and sulfur atoms.
These comparisons can help to identify the specific features and properties that make This compound unique and valuable for various applications.
Eigenschaften
Molekularformel |
C18H13ClN8OS |
|---|---|
Molekulargewicht |
424.9 g/mol |
IUPAC-Name |
5-(3-chlorophenyl)-4-methyl-11-(3-methylsulfanyl-1H-1,2,4-triazol-5-yl)-2,3,7,8,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one |
InChI |
InChI=1S/C18H13ClN8OS/c1-9-13(10-4-3-5-11(19)8-10)15-22-21-14-12(27(15)25-9)6-7-26(16(14)28)17-20-18(29-2)24-23-17/h3-8H,1-2H3,(H,20,23,24) |
InChI-Schlüssel |
KRHIQTDCYGWFAD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN2C3=C(C(=O)N(C=C3)C4=NC(=NN4)SC)N=NC2=C1C5=CC(=CC=C5)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



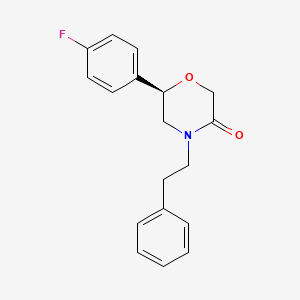


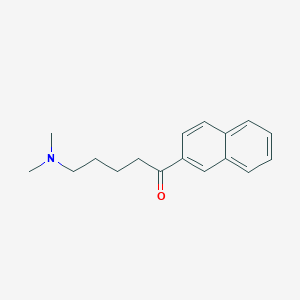
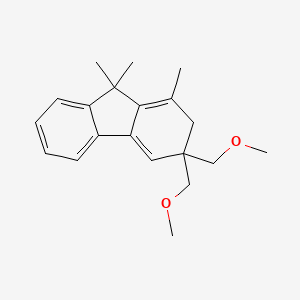
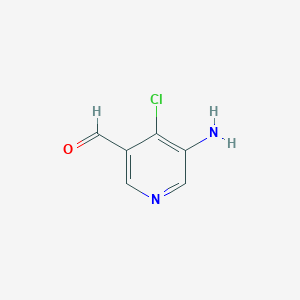

![(1S,4R)-6-Fluoro-2-azabicyclo[2.2.1]hept-5-EN-3-one](/img/structure/B12627213.png)
![5-[2-(4-Bromophenyl)ethyl]-5-pentylimidazolidine-2,4-dione](/img/structure/B12627214.png)

![1H-Pyrrolo[2,3-f]quinoline-2,3-dione](/img/structure/B12627220.png)
![2-(4-fluorophenyl)-4-[(4-methylphenyl)carbonyl]hexahydropyrrolo[3,4-a]pyrrolizine-1,3(2H,4H)-dione](/img/structure/B12627224.png)

